

Application Notes and Protocols for Cell Viability Assay with ARV-825

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing cell viability upon treatment with **ARV-825**, a potent and selective Bromodomain and Extra-Terminal (BET) protein degrader. **ARV-825** is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRD2, BRD3, and BRD4, leading to profound anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Principle

ARV-825 is a heterobifunctional molecule that consists of a ligand for the BET bromodomains linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual binding recruits BRD4 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] The degradation of BRD4, a key epigenetic reader, results in the downregulation of oncogenes such as c-Myc, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[3][4][5][6] This protocol describes a colorimetric cell viability assay (MTT or CCK-8) to quantify the cytotoxic effects of ARV-825.

Data Presentation

Table 1: Summary of ARV-825 In Vitro Efficacy



Cell Line Type	Cell Line	Assay Type	IC50 (nM)	Treatment Duration (hours)	Reference
Gastric Cancer	MGC803	CCK8	<100	72	[5]
Gastric Cancer	HGC27	CCK8	<100	72	[5]
Neuroblasto ma	IMR-32	ССК8	~10	72	[7]
Neuroblasto ma	SK-N-BE(2)	ССК8	~10	72	[7]
Thyroid Carcinoma	TPC-1	MTT	~25-250	48-96	[4]
Cholangiocar cinoma	HuCCT1	ССК8	<50	96	[8]
Cholangiocar cinoma	HuH28	ССК8	<50	96	[8]
Acute Myeloid Leukemia	MOLM-13	CCK8	18.2	96	[9]
Acute Myeloid Leukemia	MV4-11	CCK8	1.05	96	[9]

Experimental Protocols Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:



- · Cancer cell line of interest
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- ARV-825 (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
- DMSO (for solubilizing formazan crystals in MTT assay)
- Microplate reader

Procedure:

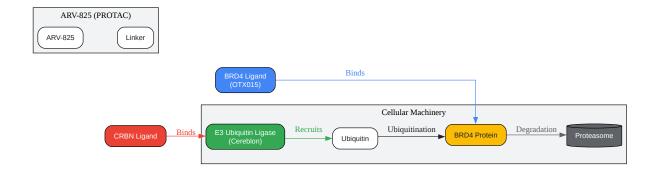
- · Cell Seeding:
 - Trypsinize and count cells.
 - \circ Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 μ L of complete medium.[7]
 - Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- ARV-825 Treatment:
 - Prepare serial dilutions of ARV-825 in complete medium from a concentrated stock solution. A typical concentration range to test is 0.1 nM to 1000 nM.[4][5]
 - Include a vehicle control (DMSO) at the same final concentration as the highest ARV-825 concentration.
 - Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of ARV-825 or vehicle control.



- Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[4][5][7]
 [8]
- Cell Viability Measurement:
 - For CCK-8 Assay:
 - Add 10 μL of CCK-8 solution to each well.[10][11]
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.[7]
 - For MTT Assay:
 - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes to ensure complete dissolution.
 - Measure the absorbance at a wavelength between 570 and 600 nm.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
 - % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
 - Plot the percentage of cell viability against the log concentration of ARV-825.
 - Calculate the IC50 value (the concentration of ARV-825 that inhibits cell growth by 50%)
 using a suitable software package (e.g., GraphPad Prism).[7]



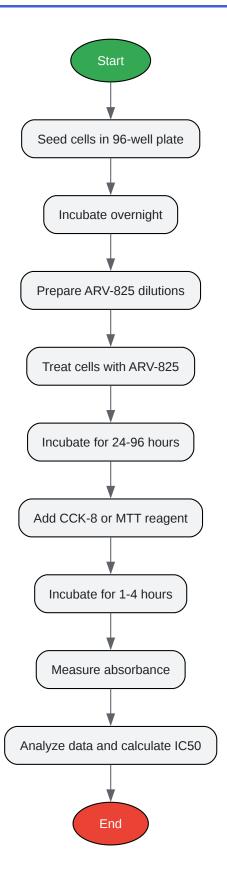
Visualizations



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Caption: Mechanism of action of ARV-825 as a PROTAC.

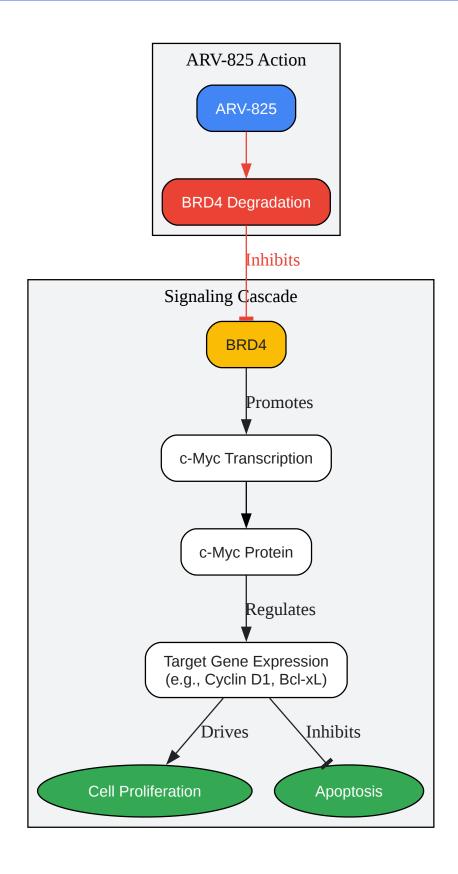




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Caption: Experimental workflow for the cell viability assay.





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Caption: Simplified BRD4/c-Myc signaling pathway affected by ARV-825.



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